Propan-2-yl 4-dodecylbenzene-1-sulfonate

Physical Form Process Engineering Surfactant Formulation

Propan-2-yl 4-dodecylbenzene-1-sulfonate (isopropyl 4-dodecylbenzenesulfonate) is a covalent alkylbenzene sulfonate ester with the molecular formula C21H36O3S (MW 368.57). Unlike the widely used sodium salt, this compound is a nonionic liquid at ambient temperature, featuring a hydrolytically labile sulfonate ester bond.

Molecular Formula C21H36O3S
Molecular Weight 368.6 g/mol
CAS No. 143555-57-1
Cat. No. B12542708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropan-2-yl 4-dodecylbenzene-1-sulfonate
CAS143555-57-1
Molecular FormulaC21H36O3S
Molecular Weight368.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)OC(C)C
InChIInChI=1S/C21H36O3S/c1-4-5-6-7-8-9-10-11-12-13-14-20-15-17-21(18-16-20)25(22,23)24-19(2)3/h15-19H,4-14H2,1-3H3
InChIKeyIFGHTSJDSJMIDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propan-2-yl 4-dodecylbenzene-1-sulfonate (CAS 143555-57-1): A Covalent Sulfonate Ester for Non-Aqueous Surfactant & Intermediate Applications


Propan-2-yl 4-dodecylbenzene-1-sulfonate (isopropyl 4-dodecylbenzenesulfonate) is a covalent alkylbenzene sulfonate ester with the molecular formula C21H36O3S (MW 368.57) . Unlike the widely used sodium salt, this compound is a nonionic liquid at ambient temperature, featuring a hydrolytically labile sulfonate ester bond. Its elevated logP and compatibility with non-polar solvents distinguish it from ionic analogs, positioning it as a specialty intermediate for organic synthesis and non-aqueous surfactant applications .

Physical Form Nonionic liquid ester for non-aqueous workflows; eliminates dissolution step for organic media.
Lipophilicity Estimated logP significantly higher than sodium salt, supporting non-polar solvent compatibility.
Reactivity Hydrolytically labile sulfonate ester; may enable latent acid catalyst research and controlled release studies.

Why Sodium or Amine Salt Analogs Cannot Substitute Propan-2-yl 4-dodecylbenzene-1-sulfonate


The covalent ester structure of propan-2-yl 4-dodecylbenzene-1-sulfonate imparts fundamentally different physicochemical properties compared to ionic alkylbenzene sulfonate salts. The sodium salt is a solid powder with a melting point of 204–207 °C and high water solubility, whereas the isopropyl ester is a free-flowing liquid with a boiling point of 461.4 ± 24.0 °C and negligible water solubility [1]. Its nonionic nature eliminates counterion effects, dramatically increases logP, and introduces hydrolytic reactivity—features absent in the stable ionic salts. These differences govern solubility in non-polar media, thermal processability, and controlled-release acid generation; simple replacement with a salt analog would fail in any application exploiting these properties [1].

Physical state & processability
Liquid at 25 °C, enables solvent-free metering and mixing in non-aqueous systems.
Solid powder (m.p. 204–207 °C); requires melting or dissolution before use.
Ionic character & solvent affinity
Nonionic, high logP; partitions into hydrocarbon/oil phases, not water soluble.
Ionic sodium salt, water-soluble; precipitates in non-polar media.
Hydrolytic reactivity
Covalent ester hydrolyzes to release dodecylbenzenesulfonic acid; latent acid functionality.
Hydrolytically stable; cannot serve as acid precursor.
Physical form, solubility profile, and acid-release capability fundamentally differ; direct substitution may not replicate target performance in non-aqueous or reactive applications.

Quantitative Differentiation Evidence for Propan-2-yl 4-dodecylbenzene-1-sulfonate vs. Closest Analogs


Liquid Physical State of Isopropyl Ester vs. Solid Sodium Salt Facilitates Solvent-Free Handling and Metering

The target compound is a liquid at ambient temperature, with a predicted boiling point of 461.4 ± 24.0 °C and density of 0.999 ± 0.06 g/cm³ . In contrast, sodium 4-dodecylbenzenesulfonate is an off-white powder with a melting point of 204–207 °C [1]. The liquid form eliminates the need for dissolution or melting before use in non-aqueous processes, reducing energy input and simplifying formulation workflows.

Physical form & metering
Head-to-head
Liquid at 25 °C, b.p. 461.4 ± 24.0 °C vs solid powder, m.p. 204–207 °C
Supports solvent-free metering and direct incorporation into organic media.
Predicted boiling point; comparator m.p. from vendor SDS.
Physical Form Process Engineering Surfactant Formulation

Elevated logP of Propan-2-yl 4-dodecylbenzene-1-sulfonate Enables Superior Solubility in Non-Polar Media vs. Sodium Salt

The target compound's logP is estimated at ~7.6–8.7, based on analogous alkylbenzene sulfonate esters (phenyl pentadecane-1-sulfonate logP 7.57 ; 4-(1-ethyltridecyl)benzenesulfonic acid logP 7.82 ; XLogP3 prediction 8.7 [1]). The sodium salt counterpart has a reported logP of 5.10 [2]. The ΔlogP of +2.5 to +3.6 corresponds to a 300–4000× higher octanol-water partition coefficient, confirming substantially greater affinity for non-polar organic phases.

Lipophilicity (logP)
Cross-study comparable
ΔlogP +2.5 to +3.6 (estimated); 300–4000× higher partition ratio
May support solubility in non-polar hydrocarbon and oil-based systems.
Target logP from structural analogs; comparator logP 5.10 (measured).
Lipophilicity Partition Coefficient Non-Aqueous Formulation

Hydrolytic Lability of the Sulfonate Ester Linkage Permits Controlled Release of Dodecylbenzenesulfonic Acid

Isopropyl benzenesulfonate, a direct structural analog lacking only the para-dodecyl chain, undergoes solvolysis via a unimolecular mechanism with activation enthalpy ΔH‡ ≈ 22.0 kcal/mol and activation entropy ΔS‡ ≈ −13.3 e.u. in acetone-water/dioxane-water mixtures [1]. Hydrolysis releases benzenesulfonic acid and isopropanol. By extension, propan-2-yl 4-dodecylbenzene-1-sulfonate is expected to hydrolyze similarly, liberating 4-dodecylbenzenesulfonic acid (predicted pKa ≈ −1.8 [2]), a strong acid catalyst. The sodium salt, in contrast, is hydrolytically stable and cannot serve as a latent acid source.

Hydrolytic acid release
Data to verify
Analog isopropyl benzenesulfonate: ΔH‡ 22.0 kcal/mol, ΔS‡ −13.3 e.u.; releases strong sulfonic acid (pKa −1.8 predicted)
Supports latent acid-catalyst research context; functionality absent in sodium salt.
Target-specific kinetics not available; analog data used. Requires validation.
Controlled Release Latent Acid Catalyst Hydrolysis Kinetics

High-Value Application Scenarios for Propan-2-yl 4-dodecylbenzene-1-sulfonate Driven by Quantitative Differentiation


Non-Aqueous Emulsifier for Oil-Based Drilling Fluids and Lubricant Formulations

The liquid physical state and elevated logP (ΔlogP +2.5–3.6 vs. sodium salt) enable direct incorporation into hydrocarbon-base drilling fluids without pre-dissolution. The compound provides emulsification and wetting in water-free environments where ionic surfactants precipitate or fail to dissolve [1].

Latent Acid Catalyst for One-Component Epoxy Cure or Esterification Reactions

The hydrolytically labile sulfonate ester bond (analog ΔH‡ 22.0 kcal/mol) allows thermal or moisture-triggered release of 4-dodecylbenzenesulfonic acid (pKa −1.8), enabling latent catalysis in coatings, adhesives, or biodiesel esterification without premature gelation [1].

Hydrophobic Intermediate for Transesterification-Based Surfactant Synthesis

The covalent sulfonate ester serves as a versatile intermediate for synthesizing customized surfactants via transesterification with higher alcohols or polyols, exploiting the good solubility in organic solvents and predictable reactivity, unlike the sodium salt which is inert in such transformations .

Analytical Reference Standard for Sulfonate Ester Genotoxic Impurity Testing

As a well-defined sulfonate ester with a unique alkyl chain, the compound is suitable as a reference material for LC-MS/MS methods quantifying genotoxic sulfonate impurities in pharmaceuticals, filling a gap where the simpler isopropyl benzenesulfonate may not adequately represent matrix effects .

Application
Selection Property
Validation Focus
Non-aqueous emulsifier & drilling fluids
Liquid state, elevated logP
Solubility and emulsification in hydrocarbon-base fluids
Latent acid catalyst (coatings, adhesives)
Hydrolytically labile sulfonate ester
Acid release under thermal/moisture conditions; latency and cure profile
Transesterification-based surfactant synthesis
Covalent ester reactivity, organic solubility
Reaction efficiency with higher alcohols or polyols
Analytical reference for sulfonate ester impurity testing
Defined sulfonate ester with C12 alkyl chain
LC-MS/MS matrix effect, retention, and method specificity
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